Erythrosine B

Description

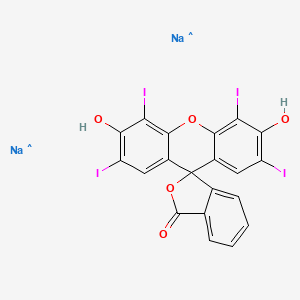

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H8I4Na2O5 |

|---|---|

Molecular Weight |

881.9 g/mol |

InChI |

InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;; |

InChI Key |

DVUWFIWQOSNKQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Erythrosine B Staining: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine B, a tetra-iodinated xanthene dye, is a versatile biological stain with a range of applications in biomedical research. Primarily known as a vital stain for assessing cell viability, its utility extends to histological staining and as a photosensitizer in photodynamic therapy. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's staining properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Cell Viability Staining

The principal application of this compound in cell biology is as a viability dye, functioning on the principle of membrane exclusion. The fundamental mechanism is predicated on the integrity of the cell's plasma membrane.

-

Live Cells: Viable cells possess an intact and selectively permeable plasma membrane. This barrier effectively excludes the negatively charged this compound molecules from entering the cytoplasm. Consequently, live cells remain unstained.[1]

-

Dead or Membrane-Compromised Cells: Cells that have undergone apoptosis or necrosis lose their membrane integrity. The compromised membrane allows this compound to permeate into the cell, where it binds to intracellular proteins, staining the cell a distinct red or pink color.[2]

This differential staining allows for the straightforward quantification of live and dead cells within a population.

Interaction with Cellular Components

Upon entering a non-viable cell, this compound, an anionic dye, interacts with positively charged intracellular components. The primary targets for binding are intracellular proteins.[2] This interaction is electrostatic in nature, where the negatively charged groups on the this compound molecule are attracted to the positively charged amino acid residues of proteins. This binding results in the retention of the dye within the dead cell, leading to its visible coloration.

Quantitative Data Summary

The physicochemical and photophysical properties of this compound are crucial for its application as a biological stain and photosensitizer. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₆I₄Na₂O₅ | [3] |

| Molecular Weight | 879.86 g/mol | [3][4] |

| Appearance | Red to dark brown powder | [4] |

| Solubility in Water | Soluble | [4] |

| Melting Point | 142-144 °C | [5][6] |

| Photophysical Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 524 - 528 nm | Water/Aqueous Buffer | [7] |

| Molar Absorptivity (ε) | 82,500 - 107,000 M⁻¹cm⁻¹ | Water/Ethanol | [8][9][10] |

| Fluorescence Quantum Yield (Φf) | 0.02 - 0.08 | Ethanol/Aqueous Solution | [8][11] |

| Binding Affinity (Kd) to BSA | 14 µM | [12] | |

| Binding Affinity (Kd) to CD40L | 20 µM | [12] |

Experimental Protocols

Detailed Protocol for Cell Viability Assay using this compound

This protocol outlines the steps for determining cell viability in a suspension using this compound staining and a hemocytometer or an automated cell counter.

Materials:

-

This compound stock solution (e.g., 0.4% w/v in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Cell suspension to be analyzed

-

Microcentrifuge tubes

-

Micropipettes and sterile tips

-

Hemocytometer with coverslip or automated cell counter slides

-

Microscope

Procedure:

-

Prepare this compound Working Solution: Dilute the stock solution to the desired final concentration. A common working concentration is 0.1% w/v in PBS.

-

Sample Preparation:

-

Ensure the cell suspension is well-mixed to guarantee a representative sample.

-

In a microcentrifuge tube, mix the cell suspension with the this compound working solution. A 1:1 ratio is typical, but this can be adjusted. For example, mix 10 µL of cell suspension with 10 µL of 0.1% this compound solution.

-

-

Incubation: Incubate the mixture for 1-5 minutes at room temperature.[13] Unlike Trypan Blue, this compound staining is rapid.[14]

-

Loading the Hemocytometer:

-

Place a clean coverslip over the counting chambers of the hemocytometer.

-

Carefully pipette approximately 10 µL of the stained cell suspension into the groove of the hemocytometer, allowing capillary action to fill the chamber. Avoid overfilling.

-

-

Cell Counting:

-

Place the hemocytometer on the microscope stage.

-

Using a 10x or 20x objective, focus on the grid lines of the counting chamber.

-

Count the number of live (unstained, bright) and dead (red/pink, dark) cells in the four large corner squares of the grid.

-

-

Calculations:

-

Cell Viability (%): (Number of live cells / Total number of cells (live + dead)) x 100

-

Total Cell Concentration (cells/mL): (Total number of cells counted / Number of squares counted) x Dilution factor x 10⁴

-

Diagram of Cell Viability Staining Workflow

Caption: Workflow for assessing cell viability with this compound.

Mechanism of Action in Photodynamic Therapy (PDT)

This compound can also function as a photosensitizer in photodynamic therapy, a treatment modality for cancer and other diseases.[15][16] The mechanism involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.

-

Activation: When this compound is exposed to light corresponding to its absorption maximum (around 525 nm), it absorbs a photon and transitions from its ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state.

-

Energy Transfer (Type II Reaction): The triplet state this compound can transfer its energy to molecular oxygen (O₂), which is in a triplet ground state. This energy transfer excites the oxygen to a highly reactive singlet state (¹O₂).

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that can react with and damage essential cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[17]

Diagram of this compound-mediated Photodynamic Therapy

Caption: this compound's role as a photosensitizer in PDT.

Conclusion

This compound's mechanism of action as a viability stain is fundamentally based on the principle of membrane exclusion, providing a reliable and rapid method for distinguishing between live and dead cells. Its utility is further expanded by its photosensitizing properties, enabling its use in photodynamic therapy. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of cell biology and drug development, facilitating the effective application of this compound in various experimental contexts.

References

- 1. logosbio.com [logosbio.com]

- 2. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 3. This compound | C20H6I4Na2O5 | CID 145712426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ERYTHROSIN B [chembk.com]

- 5. ERYTHROSIN B | 16423-68-0 [chemicalbook.com]

- 6. 16423-68-0 CAS MSDS (ERYTHROSIN B) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 16423-68-0 CAS | this compound | Biological Stains and Dyes | Article No. 03700 [lobachemie.com]

- 8. PhotochemCAD | this compound [photochemcad.com]

- 9. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 10. Solved The food dye Erythrosin B (FD&C red #3) has a molar | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. The promiscuous protein binding ability of this compound studied by metachromasy (metachromasia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. escarpmentlabs.com [escarpmentlabs.com]

- 15. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photodynamic therapy - Wikipedia [en.wikipedia.org]

Erythrosine B spectral properties and absorbance wavelength

An In-depth Technical Guide to the Spectral Properties of Erythrosine B

This compound, also known as Acid Red 51 or FD&C Red No. 3, is a tetraiodinated xanthene dye widely utilized in various scientific and industrial applications. Its utility as a biological stain, food colorant, and photosensitizer is intrinsically linked to its distinct spectral characteristics. This guide provides a comprehensive overview of the absorbance and fluorescence properties of this compound, intended for researchers, scientists, and professionals in drug development.

Core Spectral Properties: Absorbance and Emission

This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its characteristic cherry-red color. This absorption is attributed to the π-π* electronic transition within its extensive conjugated system. The precise wavelength of maximum absorbance (λmax) is sensitive to the solvent environment. In aqueous solutions, the maximum absorption wavelength is approximately 524 nm.[1] In ethanol, a slight red shift is observed, with the peak shifting to 535 nm.[2]

Upon excitation with light of an appropriate wavelength, this compound can emit light at a longer wavelength, a phenomenon known as fluorescence. Its emission maximum is also solvent-dependent. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is relatively low, indicating that non-radiative decay pathways are significant.

Quantitative Spectral Data

The key spectral parameters for this compound in different environments are summarized in the table below for easy comparison.

| Property | Value | Solvent/Conditions |

| Absorbance Maximum (λmax) | 524 nm | Water[1] |

| 524 - 527 nm | Water[3] | |

| 527 nm | pH 7[4] | |

| 528 nm | pH 4.0, Britton Robinson buffer[5] | |

| 535 nm | Ethanol[2] | |

| 540 nm | After cloud point extraction with Triton X-114, diluted in ethanol | |

| 557 nm | pH 4.0, Britton Robinson buffer (ion-pair complex)[5] | |

| Molar Absorptivity (ε) | 82,500 M⁻¹cm⁻¹ | Water (at 527-529 nm)[6][7] |

| 107,000 M⁻¹cm⁻¹ | Ethanol (at 535 nm)[2] | |

| Emission Maximum (λem) | 550 nm | (Excitation at 528 nm)[5] |

| 552 nm | (Excitation at 530 nm)[8] | |

| 554 nm | (Excitation at 528 nm)[9] | |

| Fluorescence Quantum Yield (Φf) | 0.08 | Ethanol[2] |

| 0.02 | -[10] |

Experimental Protocols

Accurate determination of the spectral properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for measuring its absorbance and fluorescence spectra.

Absorbance Spectrum Measurement

The absorbance spectrum is typically measured using a UV-Visible spectrophotometer.

1. Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for stable baseline measurements. Quartz cuvettes with a 1 cm path length are standard.

2. Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound by accurately weighing the solid powder and dissolving it in the desired solvent (e.g., deionized water, ethanol, or a specific buffer like PBS, pH 7.2).[11] this compound is soluble in water and ethanol.[1]

-

Working Solutions: Prepare a series of dilutions from the stock solution to a concentration range where absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

3. Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Set the desired wavelength range for the scan (e.g., 350-600 nm).[4]

-

Fill a cuvette with the solvent being used (the "blank"). Place it in the reference beam path (or in the sample path for a baseline scan).

-

Perform a baseline correction or "zero" the instrument with the blank solvent.

-

Replace the blank cuvette with a cuvette containing the this compound sample.

-

Run the spectral scan to obtain the absorbance spectrum.

-

The wavelength of maximum absorbance (λmax) is identified as the peak of the spectrum.

The following diagram illustrates the general workflow for this process.

Caption: Workflow for determining the absorbance spectrum of this compound.

Fluorescence Spectrum Measurement

Fluorescence measurements are performed using a spectrofluorometer.

1. Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required.

2. Sample Preparation:

-

Prepare stock and working solutions as described for absorbance measurements.

-

Sample concentrations for fluorescence are typically lower than for absorbance to avoid inner filter effects, where emitted light is reabsorbed by other dye molecules.

3. Measurement Procedure:

-

Turn on the instrument and allow the lamp to stabilize.

-

Fill a four-sided clear quartz cuvette with the blank solvent to measure any background signal.

-

Replace the blank with the this compound sample.

-

Set the excitation wavelength to the absorbance maximum (λmax) determined previously (e.g., 528 nm).[5]

-

Scan a range of emission wavelengths, starting from just above the excitation wavelength to a longer wavelength (e.g., 540 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission peak (λem).

Factors Influencing Spectral Properties

The electronic structure of this compound, and thus its spectral properties, can be influenced by its local environment.

-

Solvent Polarity: As observed, the polarity of the solvent can cause shifts in the absorbance and emission maxima. A study using acetone and ethanol showed that an increase in solvent polarity led to an increase in both absorption and fluorescence intensity.[12]

-

pH: The fluorescence of this compound is pH-dependent. It is reported to be colorless at pH 4.0, transitioning to a fluorescent yellow-green at pH 4.5.[1] The state of ionization of the hydroxyl groups on the xanthene ring affects the electronic distribution and, consequently, the spectral properties.

-

Binding and Aggregation: Interaction with other molecules, such as proteins or surfactants, can lead to quenching (a decrease) of this compound's native fluorescence.[5][8] This property is often exploited in developing fluorescent probes and assays.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. PhotochemCAD | this compound [photochemcad.com]

- 3. 16423-68-0 CAS | this compound | Biological Stains and Dyes | Article No. 03700 [lobachemie.com]

- 4. sci-int.com [sci-int.com]

- 5. Novel approaches of this compound as a food dye-derived spectroscopic probe for assessing trospium chloride in raw material and dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 7. Solved The food dye Erythrosin B (FD&C red #3) has a molar | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

Chemical structure and properties of Erythrosine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrosine B, also known as FD&C Red No. 3, is a tetraiodofluorescein derivative widely utilized as a colorant in food, pharmaceuticals, and cosmetics. Beyond its application as a dye, this compound has garnered significant interest in the scientific community for its distinct photochemical and biological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical characteristics, and spectral properties of this compound. Furthermore, it delves into its promiscuous protein-binding capabilities, its role as a broad-spectrum inhibitor of protein-protein interactions (PPIs), particularly within the Tumor Necrosis Factor (TNF) signaling pathway, and its applications in photodynamic therapy. Detailed experimental protocols for its synthesis, analysis, and characterization of its biological activities are also presented to support further research and development.

Chemical Structure and Identification

This compound is an organoiodine compound, structurally a derivative of fluorescein.[1] Its chemical identity is well-defined by various nomenclature systems.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-xanthen-9-yl)benzoic acid | [1] |

| Chemical Formula | C₂₀H₆I₄Na₂O₅ | [1] |

| Molar Mass | 879.86 g/mol | [1] |

| CAS Number | 16423-68-0 | [1] |

| Synonyms | This compound, Erythrosin B, Acid Red 51, C.I. 45430, FD&C Red No. 3, E127 | [1] |

Physicochemical and Spectral Properties

The utility and biological activity of this compound are underpinned by its distinct physicochemical and spectral characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Red to brown powder | [2] |

| Melting Point | 142-144 °C | [1] |

| Solubility in Water | 9 g/100 mL at 25 °C | [2] |

| Solubility in Ethanol | Soluble | |

| pH Stability | Insoluble at pH 3-5, stable at pH 7 and 8 | [2] |

| Light Stability | Poor to fair | [2] |

| Oxidation Stability | Fair | [2] |

Table 3: Spectral Properties of this compound

| Spectral Property | Wavelength (nm) | Conditions | Reference(s) |

| Absorption Maximum (λmax) | 524 - 527 | In water | [3] |

| Excitation Maximum | 527 | [4] | |

| Emission Maximum | 554 | [4] |

Synthesis of this compound

This compound is synthesized through the iodination of fluorescein.[1][5] Fluorescein itself is produced from the condensation of resorcinol and phthalic anhydride.[1][5]

Experimental Protocol: Synthesis of this compound from Fluorescein

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Fluorescein

-

Sodium iodide (NaI)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Agate mortar and pestle

-

Oven

-

Ethanol

Procedure:

-

A mixture of the lactonic form of fluorescein (1 equivalent), 16 equivalents of sodium iodide, and 16 equivalents of Oxone is prepared.[6]

-

The mixture is thoroughly crushed in an agate mortar until a homogeneous and finely ground powder is obtained.[6]

-

The solid mixture is then placed in an oven and heated at 200°C for 12 hours.[6]

-

During this process, the iodination of the fluorescein molecule occurs.[1][5]

-

The resulting product is a mixture primarily containing 2',4',5'-triiodofluorescein and the desired tetraiodo-derivative, this compound.[6]

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to interact with proteins and its photosensitizing properties.

Promiscuous Protein-Protein Interaction Inhibition

This compound has been identified as a promiscuous inhibitor of protein-protein interactions (PPIs), with a remarkably consistent median inhibitory concentration (IC₅₀) in the 5 to 30 µM range.[2][7] This non-specific binding to multiple protein targets is attributed to the flat and rigid structure of the this compound molecule.[2]

One of the key signaling pathways affected by this compound is the Tumor Necrosis Factor (TNF) superfamily. It has been shown to be a potent inhibitor of the TNF-R-TNFα and CD40-CD154 interactions.[6] The mechanism is believed to involve the non-specific binding of this compound to surface proteins, thereby sterically hindering the protein-protein interactions necessary for signal transduction.

Caption: this compound's promiscuous binding inhibits TNF-α signaling.

Experimental Protocol: Spectrophotometric Analysis of Protein Binding

This protocol outlines a method to quantify the binding of this compound to a protein, such as Bovine Serum Albumin (BSA), by observing the metachromatic shift in its absorption spectrum.

Materials:

-

This compound stock solution

-

Bovine Serum Albumin (BSA) stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions with a constant concentration of this compound and varying concentrations of BSA in PBS.

-

Prepare a blank solution containing only PBS.

-

Record the absorbance spectra of each solution from 400 nm to 600 nm.

-

Observe the shift in the absorption maximum (λmax) of this compound in the presence of increasing concentrations of BSA.

-

The binding parameters, such as the dissociation constant (Kd) and the number of binding sites (n), can be determined by analyzing the spectral shifts using appropriate binding models, such as the Hill equation.[7]

Photodynamic Therapy

This compound is a potent photosensitizer, meaning it can generate reactive oxygen species (ROS) upon excitation with light of a specific wavelength. This property is harnessed in photodynamic therapy (PDT) for applications such as antimicrobial treatments and cancer therapy. The mechanism involves the transition of this compound to an excited triplet state upon light absorption, which then transfers its energy to molecular oxygen, generating cytotoxic singlet oxygen.

Analytical Methodologies

Accurate quantification of this compound in various matrices is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a representative HPLC method for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium acetate) and organic solvents (e.g., acetonitrile and methanol) in a specific ratio (e.g., 40:30:30 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 529 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of this compound in the mobile phase at known concentrations.

-

Prepare the sample solution by dissolving the material to be analyzed in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

References

- 1. hridhanchem.com [hridhanchem.com]

- 2. Research Portal [scholarship.miami.edu]

- 3. researchgate.net [researchgate.net]

- 4. ERYTHROSIN B synthesis - chemicalbook [chemicalbook.com]

- 5. The food colorant erythrosine is a promiscuous protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Promiscuous Protein Binding Ability of this compound Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

Erythrosine B: A Dual-Function Photosensitizing Vital Exclusion Dye for Research and Drug Development

An In-depth Technical Guide

Erythrosine B (EB), a xanthene dye also known as Red No. 3, is a versatile compound with significant applications in biomedical research and pharmaceutical development. This guide provides a comprehensive overview of its dual functionality as both a photosensitizing agent for photodynamic therapy (PDT) and a vital exclusion dye for cell viability assessment. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.

Core Principles and Mechanisms of Action

This compound's utility stems from two distinct, yet complementary, mechanisms: its ability to differentiate between live and dead cells based on membrane integrity and its capacity to induce cytotoxicity upon light activation.

Vital Exclusion Dye for Cell Viability Assessment

As a vital exclusion dye, this compound provides a reliable and safer alternative to traditional dyes like Trypan Blue. The fundamental principle lies in the selective permeability of the cell membrane. Healthy, viable cells possess intact membranes that prevent the entry of this compound.[1] In contrast, cells with compromised membrane integrity, characteristic of cell death, allow the dye to penetrate and stain intracellular proteins, rendering them visibly colored.[1][2] This property enables the accurate quantification of live and dead cells in a population.

Photosensitizer for Photodynamic Therapy

This compound is an efficient photosensitizer, a molecule that, upon excitation by light of a specific wavelength, generates reactive oxygen species (ROS) that are toxic to nearby cells.[3] The process begins with the absorption of light, which elevates this compound to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet-state molecule can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂).[4] This singlet oxygen is the primary mediator of phototoxicity, inducing cellular damage through the oxidation of lipids, proteins, and nucleic acids.[5]

Quantitative Data

The efficacy of this compound in its dual roles can be quantified through various parameters. The following tables summarize key quantitative data from the literature.

Table 1: Photophysical and Phototoxic Properties of this compound

| Parameter | Value | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.82 | [6] |

| Excitation Wavelength (λmax) | ~526 nm | [6] |

Table 2: IC50 Values of this compound-Mediated Photodynamic Therapy in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Irradiation Fluence (J/cm²) | Reference |

| DOK | Pre-malignant Oral Epithelial | Not reached (up to 1136.5 µM) | 122.58 | [3] |

| H357 | Malignant Oral Epithelial | 818.31 | 122.58 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not specified, genotoxicity observed at 50-70 µg/mL | Not applicable (dark toxicity) | [7] |

| MCF7 | Breast Cancer | >75% viability decrease at 2.5 µM | Not specified | [5] |

Signaling Pathways in this compound-Mediated Phototoxicity

The cellular response to this compound-mediated PDT is dose-dependent and involves distinct signaling pathways leading to either apoptosis or necrosis.[3]

Apoptotic Pathway (Low-Dose PDT)

At lower doses of this compound and/or light, PDT primarily induces apoptosis. The generated ROS cause damage to the mitochondria, leading to a decrease in the mitochondrial transmembrane potential (ΔΨm).[3][4] This triggers the release of pro-apoptotic factors into the cytoplasm, activating the caspase cascade, notably caspase-3/7, which executes the apoptotic program.[3]

Necrotic Pathway (High-Dose PDT)

Higher doses of this compound and/or light lead to extensive cellular damage, overwhelming the apoptotic machinery and resulting in necrosis.[3] This is characterized by the rapid loss of plasma membrane integrity due to widespread lipid peroxidation.[5] The rupture of the cell membrane leads to the release of cellular contents and triggers an inflammatory response.

Experimental Protocols

Cell Viability Assessment using this compound Dye Exclusion

This protocol outlines the steps for determining cell viability using this compound.

Detailed Methodology:

-

Preparation of this compound Solution (0.1% w/w):

-

Prepare a 0.1M Tris-HCl buffer (pH 7.5).[8]

-

Weigh 0.8g of this compound powder and add it to 40g of the 0.1M Tris-HCl buffer.[8]

-

Vortex until the powder is completely dissolved.[8]

-

For a working solution, dilute the stock solution as required (e.g., to 0.05% for a 1:1 mix with the cell suspension).[8]

-

-

Staining Procedure:

-

Cell Counting:

-

Load the stained cell suspension into a hemocytometer or an automated cell counter.

-

Under a microscope, count the number of stained (non-viable) and unstained (viable) cells.

-

Calculate the percentage of viable cells using the formula:

-

Viability (%) = (Number of unstained cells / Total number of cells) x 100

-

-

In Vitro Photodynamic Therapy Protocol

This protocol provides a general framework for conducting in vitro PDT experiments using this compound.

Detailed Methodology:

-

Cell Seeding:

-

Seed the target cancer cells in appropriate multi-well plates at a suitable density and allow them to adhere overnight.[3]

-

-

Photosensitizer Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentrations in cell culture medium.

-

Remove the old medium from the cells and add the this compound-containing medium.

-

Incubate for a specific duration (e.g., 30 minutes to 24 hours) to allow for cellular uptake of the photosensitizer.[3][5]

-

-

Washing:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound this compound.[3]

-

-

Irradiation:

-

Add fresh, phenol red-free medium to the cells.

-

Irradiate the cells with a light source emitting at a wavelength close to the absorption maximum of this compound (approximately 525 nm), such as an LED array. The light dose (fluence) should be calibrated and controlled.[9]

-

-

Post-Irradiation Incubation:

-

Following irradiation, incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the manifestation of cytotoxic effects.

-

-

Viability Assessment:

-

Assess cell viability using a suitable assay, such as the this compound dye exclusion assay described above, or other standard methods like MTT or AlamarBlue assays.

-

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its dual functionality as a reliable vital exclusion dye and an effective photosensitizer makes it a valuable compound for a wide range of applications, from basic cell biology to preclinical cancer research. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the laboratory. As with any experimental system, optimization of concentrations, incubation times, and light doses is crucial for achieving reproducible and meaningful results.

References

- 1. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 2. shop.denovix.com [shop.denovix.com]

- 3. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Plasma membrane permeabilization to explain this compound phototoxicity on in vitro breast cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. escarpmentlabs.com [escarpmentlabs.com]

- 9. Erythrosine as a photosensitizer for antimicrobial photodynamic therapy with blue light-emitting diodes - An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxic and Mutagenic Effects of Erythrosine B in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and mutagenic effects of Erythrosine B, a widely used xanthene food dye, in various cell lines. This document summarizes key quantitative data, details experimental protocols for critical assays, and visualizes the underlying molecular signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the genotoxic and mutagenic effects of this compound.

Genotoxicity in HepG2 Cells (Comet Assay)

A study by Chequer et al. (2012) investigated the genotoxicity of this compound in the human hepatoma cell line HepG2 using the alkaline comet assay. The cells were treated with various concentrations of this compound for a specified period. DNA damage was quantified by measuring the tail moment.

| This compound Concentration (µg/mL) | Mean Tail Moment (Arbitrary Units) ± SD | Fold Increase vs. Control |

| 0 (Control) | 1.5 ± 0.5 | 1.0 |

| 0.1 | 2.0 ± 0.6 | 1.3 |

| 1.0 | 2.5 ± 0.8 | 1.7 |

| 10.0 | 4.0 ± 1.2 | 2.7 |

| 35.0 | 8.5 ± 2.5 | 5.7 |

| 70.0 | 15.0 ± 4.0 | 10.0 |

Data extracted from Chequer et al., 2012.[1]

Mutagenicity in HepG2 Cells (Micronucleus Assay)

The same study by Chequer et al. (2012) also assessed the mutagenic potential of this compound in HepG2 cells using the cytokinesis-block micronucleus (CBMN) assay. The frequency of micronucleated binucleated cells (MNBNC) was determined.

| This compound Concentration (µg/mL) | Frequency of MNBNC (%) ± SD | Fold Increase vs. Control |

| 0 (Control) | 1.2 ± 0.3 | 1.0 |

| 0.1 | 1.8 ± 0.4 | 1.5 |

| 1.0 | 2.5 ± 0.6 | 2.1 |

| 10.0 | 4.2 ± 1.0 | 3.5 |

| 35.0 | 6.8 ± 1.5 | 5.7 |

| 70.0 | 9.5 ± 2.1 | 7.9 |

Data extracted from Chequer et al., 2012.[1]

Genotoxicity in Allium cepa Root Meristematic Cells (Chromosomal Aberration Assay)

A study on the effects of this compound on Allium cepa (onion) root meristematic cells demonstrated a significant increase in chromosomal aberrations.

| This compound Concentration (mg/mL) | Mitotic Index (%) ± SE | Percentage of Chromosomal Aberrations (%) ± SE | Fold Increase in Aberrations vs. Control |

| 0 (Control) | 9.03 ± 0.25 | 2.5 ± 0.5 | 1.0 |

| 0.1 | 3.81 ± 0.49 | 9.2 ± 1.2 | 3.7 |

Data extracted from a study on Allium cepa.[2]

Effects in Other Cell Lines

-

V79 Cells: In Chinese hamster lung V79 cells, this compound at a concentration of 300 µg/mL led to an increase in micronucleus frequency.[3] However, it was found to be non-mutagenic at the HGPRT and Na+/K+ -ATPase gene loci and did not elevate the frequency of sister-chromatid exchanges.[3]

-

CHO Cells: In Chinese Hamster Ovary (CHO) cells, exposure to this compound resulted in a significant decrease in glutathione (GSH) levels, suggesting the induction of oxidative stress.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Alkaline Comet Assay (for HepG2 Cells)

This protocol is based on standard procedures for the alkaline single-cell gel electrophoresis assay.[5][6][7][8]

-

Cell Culture and Treatment:

-

Culture HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound and a negative control for the desired exposure time.

-

-

Slide Preparation:

-

Mix a suspension of approximately 1 x 10^4 cells with 0.5% low melting point agarose at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated slide (coated with 1% normal melting point agarose).

-

Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 freshly added) for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the tank and neutralize them with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating this step three times.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

-

Scoring:

-

Visualize the comets using a fluorescence microscope.

-

Analyze at least 50-100 comets per slide using image analysis software to determine the tail moment or other relevant parameters.

-

Cytokinesis-Block Micronucleus (CBMN) Assay (for HepG2 Cells)

This protocol is adapted from standard CBMN assay procedures.[9][10][11][12][13]

-

Cell Culture and Treatment:

-

Culture and treat HepG2 cells with this compound as described for the comet assay.

-

-

Cytokinesis Block:

-

After the initial treatment period, add cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL to block cytokinesis.

-

Incubate the cells for a duration equivalent to one and a half to two cell cycles (approximately 24-28 hours for HepG2 cells).

-

-

Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization.

-

Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

-

Fix the cells in a freshly prepared mixture of methanol and acetic acid (3:1).

-

Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

-

Staining:

-

Stain the slides with a suitable stain such as Giemsa or acridine orange.

-

-

Scoring:

-

Under a light microscope, score at least 1000 binucleated cells per treatment group for the presence of micronuclei according to established criteria.

-

Chromosomal Aberration Assay (for Allium cepa)

This protocol is based on the standard Allium cepa root tip chromosomal aberration assay.[14][15][16][17][18]

-

Root Growth:

-

Grow onion bulbs in tap water until roots reach a length of 2-3 cm.

-

-

Treatment:

-

Expose the onion root tips to different concentrations of this compound for a defined period (e.g., 24, 48, 72, or 96 hours). A negative control group should be maintained in tap water.

-

-

Fixation and Hydrolysis:

-

Cut the root tips and fix them in a mixture of ethanol and glacial acetic acid (3:1) for 24 hours.

-

Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

-

-

Staining and Squashing:

-

Stain the root tips with a suitable stain like aceto-carmine or Feulgen.

-

Place a single root tip on a clean slide, add a drop of stain, and squash it with a coverslip.

-

-

Microscopic Analysis:

-

Examine the slides under a light microscope.

-

Score at least 1000 cells per treatment group to determine the mitotic index (the percentage of dividing cells).

-

Analyze well-spread metaphase and anaphase cells for chromosomal aberrations such as breaks, bridges, and fragments.

-

Signaling Pathways and Logical Relationships

The genotoxic effects of this compound appear to be mediated through the induction of oxidative stress, leading to DNA damage and the activation of cellular DNA damage response pathways.

Proposed Mechanism of this compound-Induced Genotoxicity

This compound is thought to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell.[19] This oxidative stress can cause damage to cellular components, including DNA, resulting in single-strand breaks and the formation of oxidized bases. This DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling pathways, which are central to the DNA damage response.[19][20][21][22][23] These pathways typically initiate DNA repair mechanisms, such as Base Excision Repair (BER). However, studies have shown that this compound can also downregulate the expression of key DNA repair genes, specifically FEN1 (Flap endonuclease 1) and REV1 (Translesion synthesis DNA polymerase).[4][24] FEN1 is a critical enzyme in the long-patch base excision repair pathway.[25][26][27][28] The downregulation of these genes likely impairs the cell's ability to repair the DNA damage caused by oxidative stress, leading to the accumulation of mutations and chromosomal aberrations, which manifest as genotoxicity and mutagenicity.

Experimental Workflow for Assessing Genotoxicity

The assessment of this compound's genotoxic potential follows a structured experimental workflow. This begins with the selection of an appropriate cell line, such as the human-derived HepG2 cells or the plant model Allium cepa. These cells are then exposed to a range of this compound concentrations to establish a dose-response relationship. Following treatment, a battery of genotoxicity assays is performed. The comet assay is utilized to detect DNA strand breaks, the micronucleus assay to identify chromosomal damage and loss, and the chromosomal aberration assay to observe structural changes in chromosomes. The data from these assays are then quantified and subjected to statistical analysis to determine the significance of the observed effects.

References

- 1. Genotoxic and mutagenic effects of this compound, a xanthene food dye, on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of synthetic food dye erythrosine induced cytotoxicity, genotoxicity, biochemical and molecular alterations in Allium cepa root meristematic cells: insights from in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multiple end-point approach to evaluation of cytotoxicity and genotoxicity of erythrosine (FD and C Red No. 3) in a V79 hepatocyte-mediated mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]

- 7. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytokinesis-Block Micronucleus Cytome Assay Evolution into a More Comprehensive Method to Measure Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adapted cytokinesis-block micronucleus assay (CBMn) for mouse embryonic stem cells [zenodo.org]

- 13. Adapted cytokinesis-block micronucleus assay (CBMn) for mouse embryonic stem cells [protocols.io]

- 14. ijmra.us [ijmra.us]

- 15. Chromosomal Abnormalities in Allium cepa Induced by Treated Textile Effluents: Spatial and Temporal Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docsdrive.com [docsdrive.com]

- 17. researchgate.net [researchgate.net]

- 18. ALLIUM CEPA ROOT CHROMOSOMAL ABERRATION ASSAY: AN EFFICIENT TEST FOR EVALUATING GENOTOXICITY FROM DIFFERENT SOURCES OF SOILALLIUM CEPA ROOT CHROMOSOMAL ABERRATION ASSAY: AN EFFICIENT TEST FOR EVALUATING GENOTOXICITY FROM DIFFERENT SOURCES OF SOIL | PPTX [slideshare.net]

- 19. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. royalsocietypublishing.org [royalsocietypublishing.org]

- 23. ATM activation in the presence of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Flap endonuclease 1 efficiently cleaves base excision repair and DNA replication intermediates assembled into nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Kinetics of endogenous mouse FEN1 in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Probing the Molecular Dance: An In-Depth Technical Guide to the Interaction of Erythrosine B with Bovine Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the food colorant Erythrosine B (ErB) and the model protein, bovine serum albumin (BSA). By synthesizing key findings from spectroscopic and thermodynamic studies, this document offers a detailed understanding of the binding mechanism, quantitative parameters, and experimental methodologies crucial for researchers in drug development, food science, and biochemistry.

Core Interaction Parameters: A Quantitative Summary

The binding of this compound to bovine serum albumin is a well-documented phenomenon characterized by specific binding constants, stoichiometry, and thermodynamic profiles. These quantitative data are essential for understanding the affinity and nature of the interaction.

| Parameter | Value | Method | Reference |

| Association Constant (Ka) | 6.9 x 104 M-1 | Absorption Difference Spectroscopy | |

| Binding Constant (Kb) | (5.0 ± 0.4) x 105 M-1 | Fluorescence Spectroscopy | |

| Dissociation Constant (Kd) | 14 µM | Spectrophotometry (Metachromasy) | |

| Stoichiometry (n) | ~1 | Not Specified | |

| Gibbs Free Energy (ΔG) | -29.20 kJ mol-1 (at 298K) | Fluorescence Spectroscopy (Temperature Dependence) | |

| Enthalpy Change (ΔH) | -11.48 kJ mol-1 | Fluorescence Spectroscopy (Temperature Dependence) | |

| Entropy Change (ΔS) | 59.46 J mol-1 K-1 | Fluorescence Spectroscopy (Temperature Dependence) |

The Binding Mechanism: Unraveling the Interaction

The interaction between this compound and BSA is primarily driven by a static quenching mechanism, indicating the formation of a ground-state complex.[1] This is further supported by the observation of metachromasy, a change in the color of the dye upon binding to the protein.[2]

Several spectroscopic changes evidence this interaction:

-

UV-Vis Absorption: A significant red shift (bathochromic shift) of approximately 11 nm in the absorption maximum of this compound (from 527 nm) is observed upon binding to BSA. This shift, accompanied by a change in absorbance, is indicative of the dye entering the more hydrophobic microenvironment of the protein's binding pocket.

-

Fluorescence Quenching: this compound effectively quenches the intrinsic fluorescence of BSA, which arises from its tryptophan residues. This quenching is a key indicator of the binding event and is the basis for many of the quantitative analyses.

-

Förster Resonance Energy Transfer (FRET): The spectral overlap between the fluorescence emission of BSA's tryptophan residues (donor) and the absorption of this compound (acceptor) suggests that FRET is a plausible mechanism contributing to the observed fluorescence quenching. This non-radiative energy transfer occurs over short distances, typically 1-10 nm.

The positive entropy change (ΔS) and negative enthalpy change (ΔH) suggest that both hydrophobic interactions and hydrogen bonding play a significant role in the binding process. The negative Gibbs free energy (ΔG) indicates that the binding is a spontaneous process.

Experimental Protocols: A Methodological Guide

This section provides detailed methodologies for the key experiments used to characterize the this compound-BSA interaction.

UV-Vis Absorption Spectroscopy

This technique is used to observe the spectral changes of this compound upon binding to BSA and to determine the association constant.

Materials:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of BSA (e.g., 1 x 10-5 M) and this compound (e.g., 1 x 10-4 M) in phosphate buffer.

-

Keep the concentration of this compound constant while titrating with increasing concentrations of BSA.

-

Record the absorption spectra of the solutions over a wavelength range of 400-600 nm.

-

Observe the bathochromic shift and the change in absorbance at the new absorption maximum.

-

The association constant (Ka) can be determined using the Benesi-Hildebrand equation by plotting the reciprocal of the change in absorbance against the reciprocal of the BSA concentration.

Fluorescence Spectroscopy

Fluorescence quenching experiments are fundamental to determining binding constants, thermodynamic parameters, and understanding the quenching mechanism.

Materials:

-

BSA solution (e.g., 5 x 10-6 M) in phosphate buffer

-

This compound solution (e.g., 1 x 10-4 M) in phosphate buffer

-

Spectrofluorometer

Procedure:

-

Place the BSA solution in a quartz cuvette.

-

Record the fluorescence emission spectrum of BSA (excitation at ~280 nm or ~295 nm for tryptophan-specific excitation, emission range ~300-450 nm).

-

Successively add small aliquots of the this compound solution to the BSA solution.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv) and the quenching mechanism.

-

For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated from the double logarithm regression of the fluorescence data.

-

To determine the thermodynamic parameters, repeat the experiment at different temperatures (e.g., 298 K, 308 K, 318 K) and use the van't Hoff equation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides insights into the conformational changes of BSA upon binding to this compound.

Materials:

-

BSA solution (e.g., 1 x 10-6 M) in phosphate buffer

-

This compound solution

-

Circular dichroism spectropolarimeter

Procedure:

-

Record the far-UV CD spectrum (190-250 nm) of the BSA solution in a quartz cell with a short path length (e.g., 0.1 cm). This spectrum provides information about the secondary structure (α-helix, β-sheet content).

-

Record the far-UV CD spectrum of the buffer and subtract it from the protein spectrum.

-

Add this compound to the BSA solution at a specific molar ratio.

-

Record the CD spectrum of the BSA-ErB complex.

-

Compare the spectra of BSA with and without this compound to identify any changes in the secondary structure of the protein.

Visualizing the Process: Diagrams and Workflows

Visual representations are crucial for understanding the complex processes involved in studying protein-ligand interactions.

Caption: Workflow for Fluorescence Quenching Analysis.

Caption: Förster Resonance Energy Transfer (FRET) Mechanism.

Conclusion

The interaction of this compound with bovine serum albumin is a multifaceted process characterized by a strong binding affinity and driven by a combination of hydrophobic forces and hydrogen bonds. The comprehensive experimental approaches outlined in this guide, from UV-Vis and fluorescence spectroscopy to circular dichroism, provide a robust framework for elucidating the intricacies of this and other protein-ligand interactions. The quantitative data and mechanistic insights presented herein are invaluable for researchers working on the biological implications of food additives and for those in the field of drug development seeking to understand the binding of small molecules to transport proteins.

References

- 1. Probing deep into the interaction of a fluorescent chalcone derivative and bovine serum albumin (BSA): an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Characterization of this compound binding to bovine serum albumin and bilirubin displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythrosine B: A Non-Hazardous and Reliable Vital Dye for Cell Counting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate cell counting and viability assessment are fundamental to a vast array of biological research and drug development processes. For decades, Trypan Blue has been the conventional dye for distinguishing viable from non-viable cells. However, its recognized carcinogenicity, cytotoxicity, and environmental hazards have prompted the scientific community to seek safer and equally effective alternatives.[1][2] Erythrosine B, a non-toxic, biosafe colorimetric dye, has emerged as a superior substitute.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in both manual and automated cell counting.

Mechanism of Action: The Principle of Dye Exclusion

This compound operates on the same well-established principle of dye exclusion as Trypan Blue.[1][2] The structural integrity of the plasma membrane in viable cells acts as a barrier, preventing the polar this compound molecules from entering the cytoplasm. Consequently, live cells remain unstained. In contrast, non-viable cells, with their compromised membrane integrity, readily permit the entry of the dye, which then binds to intracellular proteins, rendering the cells a distinct pink or red color.[3] This clear colorimetric distinction allows for the straightforward differentiation and enumeration of live and dead cells within a population.

Comparative Analysis: this compound vs. Trypan Blue

This compound offers several distinct advantages over Trypan Blue, making it a more reliable and safer choice for routine cell culture and analysis.

Key Advantages of this compound:

-

Non-Hazardous and Non-Toxic: this compound is classified as a non-toxic substance and is even used as a food additive (FD&C Red No. 3).[2][4] This contrasts sharply with Trypan Blue, which is a known carcinogen and poses environmental risks.[1][2]

-

Reduced Cytotoxicity: While Trypan Blue can be toxic to cells, leading to a decrease in viability over time, this compound is significantly less cytotoxic, allowing for more accurate and reproducible results, especially when analysis is not performed immediately after staining.[2][4] However, it is important to note that prolonged exposure to this compound, particularly in serum-free media, can eventually be lethal to cells.[5]

-

Enhanced Stability: this compound exhibits greater stability in solution and is less prone to precipitation compared to Trypan Blue, which can form crystals that interfere with accurate cell counting.[2]

-

Minimal Serum Protein Binding: this compound shows less affinity for serum proteins, reducing the likelihood of artifacts and mischaracterization of cells during viability assessment.[2]

Quantitative Data Summary

The following tables summarize the comparative performance of this compound against Trypan Blue and the fluorescent Acridine Orange/Propidium Iodide (AO/PI) method across different cell lines and conditions.

Table 1: Viability Assessment of CHO Cells [1]

| Staining Method | 100% Live Cells (Viability %) | 50% Live / 50% Starved (Viability %) | 30% Live / 70% Starved (Viability %) | 100% Starved Cells (Viability %) |

| This compound | 95.2 | 52.1 | 32.5 | 12.3 |

| Trypan Blue | 95.5 | 53.2 | 33.1 | 12.8 |

| AO/PI | 95.8 | 54.0 | 33.8 | 12.1 |

Table 2: Viability and Cell Concentration of Jurkat Cells at Different Densities [1]

| Cell Density | Staining Method | Viability (%) | Total Cells/mL |

| High | This compound | 45.3 | 2.3 x 10⁶ |

| Trypan Blue | 46.1 | 2.4 x 10⁶ | |

| AO/PI | 47.0 | 2.2 x 10⁶ | |

| Medium | This compound | 44.9 | 1.2 x 10⁶ |

| Trypan Blue | 45.5 | 1.3 x 10⁶ | |

| AO/PI | 46.2 | 1.1 x 10⁶ | |

| Low | This compound | 44.2 | 0.6 x 10⁶ |

| Trypan Blue | 44.8 | 0.7 x 10⁶ | |

| AO/PI | 45.5 | 0.6 x 10⁶ |

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound for cell counting.

1. Preparation of this compound Staining Solution

-

0.1% (w/w) this compound Working Solution:

-

Prepare a 1M Tris-HCl buffer solution.

-

In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.

-

Add 0.5 mL of the 1M Tris-HCl buffer and vortex to mix.

-

Prepare an this compound stock solution and vortex until homogenous.

-

Add 0.5 mL of the this compound stock solution to the 9.5 mL of Tris-HCl buffer to yield a final volume of 10 mL.[6]

-

-

0.02% (w/v) this compound in PBS:

-

Weigh out 0.02 g of this compound powder.

-

Dissolve the powder in 100 mL of phosphate-buffered saline (PBS).

-

Filter-sterilize the solution.

-

2. Manual Cell Counting with a Hemocytometer

Caption: Workflow for manual cell counting using this compound.

3. Automated Cell Counting

Caption: Workflow for automated cell counting with this compound.

Best Practices for this compound Staining:

-

Ensure the cell suspension is well-mixed before taking a sample.

-

Mix the cells with this compound solution immediately prior to counting. No incubation time is required.[3]

-

For automated counters, ensure the instrument's optics are clean and use the appropriate settings for this compound. Some instruments may require adjustments to the staining threshold and cell roundness parameters for optimal accuracy.[1]

Logical Relationship: Decision Framework for Dye Selection

Caption: Decision tree for selecting a vital dye for cell counting.

Conclusion

This compound stands as a robust, reliable, and, most importantly, safe alternative to Trypan Blue for the vital staining of cells.[2] Its performance in assessing cell viability is comparable to that of Trypan Blue across various cell lines and concentrations.[1][4] The adoption of this compound into standard laboratory protocols not only mitigates health and environmental risks but also enhances the accuracy and consistency of cell counting data by minimizing dye-induced cytotoxicity. For researchers, scientists, and drug development professionals committed to best practices in the laboratory, the transition to this compound is a logical and scientifically sound decision.

References

- 1. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]

- 3. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 4. Application of a non-hazardous vital dye for cell counting with automated cell counters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by this compound [protocols.io]

- 6. escarpmentlabs.com [escarpmentlabs.com]

Methodological & Application

Application Notes: Erythrosine B Protocol for Yeast Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate assessment of cell viability is a cornerstone of cellular and molecular biology, with critical applications in fields ranging from academic research to industrial fermentation and drug development. The Erythrosine B viability assay offers a reliable, non-toxic, and cost-effective method for distinguishing between live and dead yeast cells. This compound is a membrane exclusion dye; viable cells with intact cell membranes prevent the dye from entering the cytoplasm, thus remaining unstained.[1] Conversely, non-viable cells with compromised membranes are unable to exclude the dye, resulting in a distinct pink or red coloration.[1][2] This straightforward method provides clear, easily interpretable results, making it an excellent alternative to other common viability stains such as methylene blue and trypan blue.[1][2]

Principle of the Method

The this compound assay is based on the principle of dye exclusion by intact cell membranes. This compound is a negatively charged molecule that cannot passively cross the lipid bilayer of a healthy cell membrane.[3] Therefore, live cells remain colorless. In contrast, dead or membrane-compromised cells lose the ability to regulate the passage of molecules across their membranes.[3] this compound can then freely enter the cytoplasm and bind to intracellular proteins, staining the cells a vibrant pink.[2][4] This clear colorimetric distinction allows for the straightforward enumeration of live and dead cells using a standard light microscope and a hemocytometer.

Advantages of this compound

-

Non-Toxic: Unlike trypan blue, which is a known carcinogen, this compound is a non-toxic food-grade dye, enhancing laboratory safety.[2]

-

Clear Results: this compound provides a stark contrast between live (unstained) and dead (pink) cells, which can be more distinct than the varying shades of blue observed with methylene blue, especially when viability is low.[1]

-

Rapid Staining: The staining process is nearly instantaneous, with dead cells taking up the dye within a minute.[2]

-

Stability: this compound is stable in solution and as a non-toxic stain, it does not significantly impact the viability of the live cells over short periods, allowing for more flexibility in sample preparation.[2]

Data Presentation

| Parameter | This compound | Methylene Blue | Trypan Blue |

| Principle | Membrane Exclusion | Metabolic Reduction | Membrane Exclusion |

| Color of Dead Cells | Pink/Red | Blue | Blue |

| Toxicity | Non-toxic | Toxic | Carcinogenic |

| Staining Time | ~1 minute | ~5-10 minutes | ~5 minutes |

| Typical Working Concentration | 0.05% (w/v) | 0.01% (w/v) | 0.4% (w/v) |

| Notes | Clear differentiation, stable. | Can produce intermediate staining, less reliable below 80% viability.[1] | Stains proteins, potentially leading to background staining. |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Tris-HCl buffer (1M, pH 7.4)

-

Sterile distilled water

-

Yeast culture

-

Hemocytometer with coverslip

-

Micropipettes and sterile tips

-

Microcentrifuge tubes

-

Vortex mixer

Preparation of Staining Solutions

1. 2% (w/v) this compound Stock Solution:

- Weigh 0.8 g of this compound powder.

- Dissolve in 40 mL of 0.1M Tris-HCl buffer.

- Vortex thoroughly until the powder is completely dissolved.[2]

- Store in a light-protected container at 4°C.

2. 0.1M Tris-HCl Buffer:

- Add 5 mL of 1M Tris-HCl buffer to 45 mL of sterile distilled water.[2]

- Mix well.

3. 0.1% (w/v) this compound Working Solution:

- Add 0.5 mL of the 2% this compound stock solution to 9.5 mL of 0.1M Tris-HCl buffer.[2]

- Vortex to mix. This solution is ready for use.

Staining Protocol

-

Sample Preparation:

-

Ensure the yeast culture is well-mixed by gentle vortexing or pipetting.

-

If the cell density is high, dilute the yeast culture with sterile water or buffer to an appropriate concentration for counting (an ideal concentration results in 50-100 cells per large square of the hemocytometer). A 1:10 or 1:100 dilution is often a good starting point.

-

-

Staining:

-

In a microcentrifuge tube, mix the diluted yeast suspension and the 0.1% this compound working solution in a 1:1 ratio.[2] This will result in a final this compound concentration of 0.05%.

-

For example, mix 10 µL of the diluted yeast suspension with 10 µL of the 0.1% this compound working solution.

-

Mix gently by pipetting. No incubation period is required.[4]

-

-

Loading the Hemocytometer:

-

Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.

-

Place the coverslip over the counting chamber.

-

Pipette approximately 10 µL of the stained cell suspension into the groove of the hemocytometer, allowing capillary action to fill the chamber. Avoid overfilling.

-

-

Microscopy and Counting:

-

Place the hemocytometer on the microscope stage.

-

Using a 40x objective (for a total magnification of 400x), focus on the grid lines of the central square of the hemocytometer.[5][7]

-

Count the number of live (unstained) and dead (pink/red) cells in the 25 large squares within the central grid.

-

To avoid counting cells twice, establish a consistent counting rule (e.g., count cells touching the top and left lines, but not the bottom and right lines).[6]

-

It is recommended to count at least 100-200 total cells to ensure statistical significance.

-

Data Analysis

Calculate the percentage of viable cells using the following formula:

% Viability = (Number of Live Cells / Total Number of Cells (Live + Dead)) x 100

To calculate the total cell concentration (cells/mL):

Total Cells/mL = (Total Cell Count in Central Grid / 25) x Dilution Factor x 10,000

(Note: The volume of the central grid of a standard hemocytometer is 0.1 µL, which is 1/10,000 of a mL. The division by 25 averages the count per large square.)

Mandatory Visualizations

Caption: Experimental workflow for yeast cell viability assay using this compound.

Caption: Mechanism of this compound for yeast cell viability determination.

References

- 1. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]

- 2. escarpmentlabs.com [escarpmentlabs.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 5. blog.whitelabs.com [blog.whitelabs.com]

- 6. coloradobeer.org [coloradobeer.org]

- 7. Counting yeast with a hemocytometer • Hemocytometer [hemocytometer.org]

Application Notes and Protocols for Erythrosine B in Bacterial Viability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine B is a versatile, red, water-soluble xanthene dye that serves as a reliable and cost-effective tool for assessing bacterial viability.[1][2] As a membrane exclusion dye, it selectively penetrates bacteria with compromised cytoplasmic membranes, staining non-viable cells a distinct pink or red, while viable cells with intact membranes remain unstained.[3][4][5] This property allows for the rapid differentiation and quantification of live versus dead bacteria in a given population.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in microbiological research and drug development, covering its mechanism of action, comparative advantages, and detailed protocols for various analytical platforms.

Principle of Action

The utility of this compound as a bacterial viability stain is predicated on the integrity of the bacterial cell membrane.

-

Viable Bacteria: Healthy, viable bacteria possess an intact and selectively permeable cell membrane that acts as a barrier, preventing the entry of this compound into the cytoplasm. Consequently, these cells do not take up the dye and remain colorless.

-

Non-Viable Bacteria: In contrast, dead or dying bacteria have compromised membrane integrity. This loss of membrane function allows this compound to passively diffuse into the cell, where it binds to intracellular proteins, resulting in a visible pink or red coloration of the cell.[6]

This clear distinction between stained (dead) and unstained (live) cells enables accurate viability assessment through various detection methods.

Mechanism of this compound Staining

Caption: Mechanism of this compound for bacterial viability.

Advantages of this compound

This compound presents several advantages over other common viability stains, such as Trypan Blue and Methylene Blue.

| Feature | This compound | Trypan Blue | Methylene Blue | Propidium Iodide (PI) |

| Principle | Membrane Exclusion | Membrane Exclusion | Metabolic Activity | Membrane Exclusion |

| Color of Dead Cells | Pink/Red | Blue | Blue | Red (Fluorescent) |

| Toxicity | Low, Non-toxic to cells for over 3 hours[7][8] | Known carcinogen and teratogen | Toxic | Binds to DNA, mutagenic |

| Incubation Time | Rapid (as short as 5 minutes)[1][2][3] | 5-15 minutes | Variable, can be slow | 5-15 minutes |

| Clarity of Results | Clear distinction[9] | Can have ambiguous staining | Can result in varying shades of blue, making quantification difficult[9] | Clear distinction |

| Instrumentation | Bright-field microscope, Spectrophotometer, Flow Cytometer | Bright-field microscope | Bright-field microscope | Fluorescence Microscope, Flow Cytometer |

| Cost | Cost-effective | Relatively low cost | Low cost | Higher cost |

Data Presentation

Spectral Properties of this compound

| Parameter | Wavelength/Value |

| Excitation Maximum | ~561 nm[3] |

| Emission Maximum | ~583 nm[3] |

General Staining Parameters for Bacteria

| Parameter | Recommended Value/Range | Notes |

| This compound Concentration | 0.02% - 0.1% (w/v) | A 1:1 ratio of 0.04% this compound to cell suspension is commonly used.[10] |

| Incubation Time | 5 - 15 minutes[3][4] | Longer incubation times (up to 30 minutes) generally do not negatively impact results. |

| Solvent | Phosphate-Buffered Saline (PBS) or sterile distilled water | Ensure the dye is fully dissolved. |

Experimental Protocols

Preparation of this compound Staining Solution (0.04% w/v)

-

Weigh 40 mg of this compound powder.

-

Dissolve the powder in 100 mL of Phosphate-Buffered Saline (PBS) or sterile distilled water.

-

Stir until the dye is completely dissolved.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Store the solution protected from light at 4°C.

Experimental Workflow

Caption: General workflow for bacterial viability testing with this compound.

Protocol for Bright-field Microscopy

-

Harvest bacterial cells from the culture by centrifugation.

-

Wash the cell pellet once with PBS to remove any residual media components.

-

Resuspend the pellet in PBS to the desired cell density.

-

In a microcentrifuge tube, mix equal volumes of the bacterial suspension and the 0.04% this compound staining solution (e.g., 10 µL of cell suspension + 10 µL of this compound solution).

-

Incubate the mixture at room temperature for 5-15 minutes, protected from light.

-

Pipette a small volume (e.g., 10 µL) of the stained cell suspension onto a clean microscope slide and cover with a coverslip. A hemocytometer can also be used for direct counting.

-

Observe the slide under a bright-field microscope.

-

Count the number of stained (non-viable) and unstained (viable) cells in several fields of view to determine the percentage of viable bacteria.

-

Calculation: % Viability = (Number of Unstained Cells / Total Number of Cells) x 100

-

Protocol for Flow Cytometry

-

Prepare the stained bacterial suspension as described in steps 1-5 of the bright-field microscopy protocol.

-

Analyze the sample using a flow cytometer equipped with a 561 nm laser for excitation.[3]

-

Collect the emission fluorescence using a 583/30 nm filter.[3]

-

Gate the bacterial population based on forward and side scatter properties.

-

Differentiate between the viable (low fluorescence) and non-viable (high fluorescence) populations based on the fluorescence intensity in the appropriate channel.

-

Calculate the percentage of viable and non-viable cells.

Protocol for Microplate Reader (Absorbance-based)

This protocol is suitable for high-throughput screening of the effects of antimicrobial compounds.

-

Prepare a serial dilution of your bacterial culture in a 96-well microplate. Include appropriate controls (e.g., untreated cells, heat-killed cells).

-

Add the test compounds at various concentrations to the respective wells and incubate for the desired period.

-

Add a fixed volume of this compound solution to each well and incubate for 5-15 minutes.

-

Measure the absorbance at 530 nm using a microplate reader.

-

A higher absorbance reading correlates with a higher number of stained (dead) cells.

-

The relative amount of dead cells can be determined by comparing the absorbance values of treated samples to the controls.

Applications in Research and Drug Development

-

Routine Monitoring of Bacterial Culture Health: Quickly assess the viability of bacterial cultures during routine subculturing and experimentation.

-

Antimicrobial Compound Screening: Efficiently screen libraries of chemical compounds for bactericidal or bacteriostatic activity.[2]

-

Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Use this compound staining to determine the concentration of an antimicrobial agent that inhibits growth or kills the bacteria.

-

Environmental and Food Microbiology: Assess the viability of bacteria in environmental samples or food products after disinfection or preservation treatments.

-

Biofilm Research: Evaluate the efficacy of anti-biofilm agents by determining the viability of bacteria within the biofilm structure.

Limitations and Considerations

-

Photodynamic Properties: this compound is a photosensitizer and can induce photodynamic inactivation (PDI) of bacteria upon exposure to light, leading to cell death.[11] Therefore, it is crucial to protect the stained samples from light during incubation and analysis to avoid artificially induced cell death.

-

Protein Binding: this compound can bind to proteins. In samples with high protein content (e.g., rich media), this may lead to background staining. Washing the cells with PBS before staining is recommended to minimize this effect.

-

Staining of Recently Dead Cells: As with other membrane exclusion dyes, there might be a short lag time between cell death and the loss of membrane integrity sufficient to allow dye entry. This could lead to a slight underestimation of the non-viable population.[4]

Conclusion